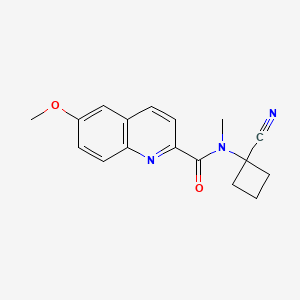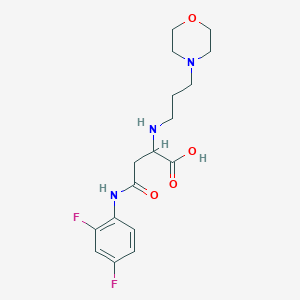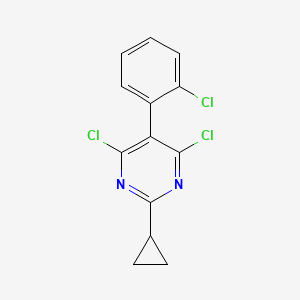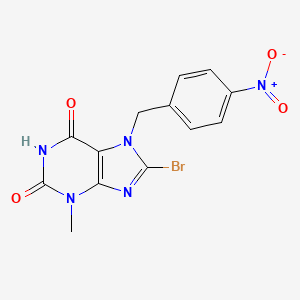
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide, also known as CC-1065 or KW-1065, is a synthetic compound that exhibits potent anti-tumor activity. It belongs to the family of DNA alkylating agents and has been extensively studied for its potential as a cancer chemotherapy drug. In
作用機序
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage. The compound forms a covalent bond with the guanine nucleotide in DNA, which leads to the formation of a DNA adduct. This adduct causes DNA crosslinking, which ultimately leads to cell death. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is highly selective for cancer cells, as it requires the presence of a specific DNA sequence for binding. This selectivity makes it a promising candidate for cancer chemotherapy.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide exhibits potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. The compound has also been shown to inhibit DNA replication and transcription, which are essential processes for cell growth and division. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has a short half-life in the body, which limits its systemic toxicity. However, the compound can cause local tissue damage at the site of administration.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a potent anti-tumor agent that exhibits high selectivity for cancer cells. It has been extensively studied for its potential as a cancer chemotherapy drug and has shown promising results in preclinical studies. However, the compound's synthesis is challenging, and its low yield makes it difficult to obtain large quantities for clinical use. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is also highly reactive and unstable, which limits its shelf life and requires careful handling.
将来の方向性
There are several future directions for research on N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. One area of focus is the development of analogs with improved pharmacological properties, such as increased stability and selectivity for cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. This information could be used to develop personalized cancer chemotherapy regimens that are tailored to the individual patient's needs. Finally, there is a need for further studies to elucidate the mechanism of action of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide and its potential as a cancer chemotherapy drug.
合成法
The synthesis of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of the cyclobutene precursor, which is then coupled with the quinoline carboxamide to form N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is typically low, and the synthesis process is challenging due to the compound's high reactivity and instability.
科学的研究の応用
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has been extensively studied for its potential as a cancer chemotherapy drug. It exhibits potent anti-tumor activity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, a programmed cell death process that is important for the regulation of cell growth and development.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(11-18)8-3-9-17)16(21)15-6-4-12-10-13(22-2)5-7-14(12)19-15/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSBXFBWQGGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)


![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)

![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2611078.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
![(E)-2-cyano-3-(4-dodecoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2611080.png)
